molecular formula C6H14ClNO2 B1374910 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride CAS No. 666261-01-4

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Cat. No. B1374910
M. Wt: 167.63 g/mol
InChI Key: ILUSBJDVXKZYEP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, with the CAS Number 666261-01-4, is a chemical compound with the molecular formula C6H14ClNO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride consists of a tetrahydropyran ring with an aminomethyl (–CH2NH2) group and a hydroxyl (–OH) group attached to the same carbon atom . The InChI code for this compound is 1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.63 g/mol . It’s a solid at room temperature and should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, through its derivatives, exhibits significant antimicrobial and anticoccidial activities. Research by Georgiadis (1976) on related compounds showed that these derivatives, particularly 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, demonstrated comparable antimicrobial activity to the starting materials. Furthermore, they were notably more active as coccidiostats than the parent compound (Georgiadis, 1976).

Synthesis of Key Intermediates

The compound serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. For instance, Hashimoto et al. (2002) described an efficient synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a vital intermediate for the CCR5 antagonist TAK-779. This research highlights the compound's significance in developing therapeutics (Hashimoto et al., 2002).

Development of Spiro Compounds

Further, the compound is involved in the synthesis of spiro compounds. Research by Kisel’ et al. (2000) involved the synthesis of 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile, leading to various spiro[isoquinoline-4,4'-pyran]-3-imines depending on the reaction conditions with primary amines. This highlights the compound's versatility in synthetic organic chemistry (Kisel’ et al., 2000).

Applications in Organic Chemistry

The compound and its derivatives are also significant in general organic chemistry. For example, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with various amines led to the formation of diamides, as described by Agekyan and Mkryan (2015). This research demonstrates the compound's utility in synthesizing complex organic molecules (Agekyan & Mkryan, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(aminomethyl)oxan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSBJDVXKZYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720961
Record name 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

CAS RN

666261-01-4
Record name 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)oxan-4-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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